molecular formula C20H11N3O3S B2937417 (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile CAS No. 717117-03-8

(E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile

Cat. No.: B2937417
CAS No.: 717117-03-8
M. Wt: 373.39
InChI Key: HARHRDCQVFUYET-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile is a synthetic organic compound with the CAS Number 717117-03-8 and a molecular formula of C20H11N3O3S. It has a molecular weight of 373.38 g/mol . This specialized chemical features a benzofuran moiety linked to a thiazole ring, which is in turn connected to a (4-nitrophenyl)acrylonitrile group. This unique molecular architecture suggests potential for application in materials science and pharmaceutical research, particularly in the development of novel organic semiconductors or fluorescent probes, and as a key intermediate in medicinal chemistry campaigns. The presence of both electron-donating and electron-withdrawing groups makes it a candidate for the study of intramolecular charge transfer. Researchers should consult relevant ICH guidelines, such as Q3B(R) on impurities in new drug products, for appropriate handling and analysis standards in development workflows . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O3S/c21-11-15(9-13-5-7-16(8-6-13)23(24)25)20-22-17(12-27-20)19-10-14-3-1-2-4-18(14)26-19/h1-10,12H/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARHRDCQVFUYET-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)C(=CC4=CC=C(C=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzofuran-2-yl Thiazole: This step involves the cyclization of a suitable precursor to form the benzofuran-2-yl thiazole core.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a nitro group is added to a phenyl ring.

    Formation of the Acrylonitrile Moiety: The final step involves the formation of the acrylonitrile group through a condensation reaction, typically using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Formation of nitro-oxide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzofuran-2-yl thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where heterocyclic compounds are known to be effective.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile involves its interaction with specific molecular targets. The benzofuran and thiazole rings can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Melting Points: Compounds with rigid substituents (e.g., 7b, 7d) exhibit higher melting points (>240°C), attributed to strong intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
  • Electronic Effects : The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating groups (e.g., morpholine in 7d or trimethoxy in compound 15). This difference impacts charge-transfer properties and reactivity .

Anticancer Activity

  • Compound 15 (Z-isomer with benzothiazole and trimethoxyphenyl) demonstrated potent anticancer activity, inhibiting 94% of cancer cells in the NCI-60 panel (GI₅₀: 0.021–12.2 μM) . The trimethoxy groups likely enhance DNA intercalation or tubulin binding.
  • Target Compound : The benzofuran-thiazole core may mimic bioactive scaffolds in kinase inhibitors, but the nitro group’s role requires further investigation.

Biological Activity

The compound (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile is a member of the thiazole and benzofuran derivative family, which has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The structure of this compound can be broken down as follows:

  • Benzofuran moiety : Known for its role in various biological activities, including anti-cancer properties.
  • Thiazole ring : Associated with antimicrobial and anti-inflammatory effects.
  • Acrylonitrile group : Imparts potential anti-cancer and cytotoxic properties.

Biological Activities

  • Antitumor Activity
    • Studies have shown that derivatives containing benzofuran can inhibit human telomerase, leading to telomere shortening and subsequent apoptosis of cancer cells. This mechanism is crucial for the development of anticancer therapies targeting telomerase activity .
  • Antimicrobial Properties
    • Thiazole derivatives exhibit significant antibacterial and antifungal activities. The presence of electron-withdrawing groups on the phenyl ring enhances these effects, making compounds like this compound promising candidates for further development in treating infections .
  • Cytotoxicity
    • Research indicates that compounds with similar structures can demonstrate cytotoxic effects against various cancer cell lines, such as A-431 and Jurkat cells. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl rings are vital for enhancing cytotoxicity .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of telomerase leading to apoptosis
AntimicrobialDisruption of bacterial cell wall synthesis
CytotoxicityInduction of apoptosis in cancer cells

Study Example

In a recent study, a series of thiazole-based compounds were synthesized and evaluated for their anticancer activity. The results showed that compounds with nitro substitutions exhibited higher potency against cancer cell lines compared to their non-nitro counterparts. The compound this compound was highlighted for its significant growth-inhibitory effects on multiple cancer types, suggesting its potential as a lead compound in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.